molecular formula C6H9N3O2 B125551 2-Isopropyl-4-nitro-1H-imidazole CAS No. 13373-32-5

2-Isopropyl-4-nitro-1H-imidazole

Cat. No. B125551
CAS RN: 13373-32-5
M. Wt: 155.15 g/mol
InChI Key: SQZCZXRYOJJCDU-UHFFFAOYSA-N
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Description

“2-Isopropyl-4-nitro-1H-imidazole” is a chemical compound with the molecular formula C6H9N3O2 . It has a molecular weight of 155.15 g/mol . The IUPAC name for this compound is 5-nitro-2-propan-2-yl-1H-imidazole .


Molecular Structure Analysis

The molecular structure of “2-Isopropyl-4-nitro-1H-imidazole” includes a five-membered ring containing three carbon atoms and two nitrogen atoms . One of the nitrogen atoms carries a nitro group, and one of the carbon atoms is substituted with an isopropyl group .


Physical And Chemical Properties Analysis

“2-Isopropyl-4-nitro-1H-imidazole” has a molecular weight of 155.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 155.069476538 g/mol . The topological polar surface area is 74.5 Ų .

Scientific Research Applications

Organic Synthesis: Green Chemistry

The imidazole ring is a versatile scaffold in organic synthesis. 2-Isopropyl-4-nitro-1H-imidazole can be used in green chemistry applications as a precursor for synthesizing various organic compounds. Its derivatives can be synthesized under environmentally friendly conditions, which is increasingly important in sustainable industrial practices .

Catalysis: N-Heterocyclic Carbenes

Imidazole derivatives, including 2-Isopropyl-4-nitro-1H-imidazole , can form N-heterocyclic carbenes (NHCs), which are valuable ligands and organocatalysts in modern organic synthesis. They facilitate a variety of chemical reactions, contributing to the efficiency and selectivity of synthetic processes .

Pharmaceutical Development: Drug Synthesis

The imidazole moiety is a common feature in many pharmaceutical drugs due to its biological relevance. Derivatives of 2-Isopropyl-4-nitro-1H-imidazole can be used to synthesize compounds with potential anticancer, anti-inflammatory, and antiviral properties, among others. This makes it a significant compound in drug discovery and development .

Future Directions

Imidazole derivatives, including “2-Isopropyl-4-nitro-1H-imidazole”, have potential therapeutic values for treating various diseases . The rapid expansion of imidazole-based medicinal chemistry suggests promising future directions for the development of new drugs .

properties

IUPAC Name

5-nitro-2-propan-2-yl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZCZXRYOJJCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158344
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-nitro-1H-imidazole

CAS RN

13373-32-5
Record name 2-Isopropyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13373-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 2-isopropyl-4-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 2-isopropyl-4-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-4-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses the potential for predicting the biodegradability of imidazole derivatives by studying their interactions with enzymes involved in histidine degradation. Can you elaborate on how 2-Isopropyl-4-nitro-1H-imidazole might interact with these enzymes, specifically urocanase and formiminoglutamase?

A: The research paper focuses on computational docking studies using PatchDock to assess the interaction of various imidazole derivatives with urocanase and formiminoglutamase. [] These enzymes play crucial roles in the breakdown of histidine, an essential amino acid. While the study does not provide specific docking results for 2-Isopropyl-4-nitro-1H-imidazole, it suggests that compounds exhibiting low atomic contact energy with these enzymes, like 1-nitroimidazole, might be poorly biodegradable. [] This information could be used as a starting point for further investigation into the specific interactions of 2-Isopropyl-4-nitro-1H-imidazole with these enzymes. Experimental studies would be necessary to confirm any predicted interactions and assess the compound's actual biodegradability.

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